Dihydrosomatostatin
Overview
Description
Synthesis Analysis
Dihydrosomatostatin can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and mild base cleavage of Nα-fluorenylmethyloxycarbonylamino acids .
Molecular Structure Analysis
Dihydrosomatostatin has a molecular formula of C76H106N18O19S2 and a molecular weight of 1639.9 g/mol.
Chemical Reactions Analysis
Dihydrosomatostatin interacts with somatostatin receptors (SSTRs) via G protein-coupled signaling pathways. It inhibits insulin and glucagon secretion and affects neurotransmission and cell proliferation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Gastrointestinal Research : Dihydrosomatostatin has been shown to influence gastrin release. In an in vitro study, it was found that Dihydrosomatostatin had no effect on basal gastrin levels but significantly inhibited the biphasic response seen with arginine stimulation in rat stomach antrum pieces. This suggests close functional similarities between G cells in the stomach and pancreatic islet cells (Hayes et al., 1975).
Pancreatic Research : Dihydrosomatostatin has been found to inhibit both insulin and glucagon secretion by monolayer cell cultures of newborn rat pancreas. This effect was observed to be more prolonged on pancreatic alpha cells than beta cells, suggesting a direct mediation on pancreatic endocrine cells (Fujimoto et al., 1974).
Endocrine System Research : In another study, Somatostatin and Dihydrosomatostatin were found to be equipotent in inhibiting insulin and glucagon release induced by arginine in rats. This suggests their potential role in modulating pancreatic hormone secretion (Brown et al., 1976).
Central Nervous System Research : Research has also explored the role of Somatostatin, of which Dihydrosomatostatin is an analog, in anxiety and depression-like behaviors. This suggests a potential clinical role for Dihydrosomatostatin in the treatment of these conditions (Engin & Treit, 2009).
Metabolic Disease Research : Dihydromyricetin, a related compound, has been shown to have activities in antioxidation, anti-inflammation, anticancer, antimicrobial, and metabolic regulation. This highlights the potential of Dihydrosomatostatin in various health-related applications (Li et al., 2017).
Chemical Synthesis : The synthesis of Dihydrosomatostatin and its analogs is a significant area of research, contributing to the development of new drugs and therapeutic agents. Studies have reported various methods for synthesizing and protecting Dihydrosomatostatin (Kemp et al., 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-ATOGVRKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193961 | |
Record name | Dihydrosomatostatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1639.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrosomatostatin | |
CAS RN |
40958-31-4 | |
Record name | Dihydrosomatostatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrosomatostatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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